molecular formula C11H12N4O3S2 B2601401 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 532406-31-8

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2601401
CAS No.: 532406-31-8
M. Wt: 312.36
InChI Key: XGVWMVCMQZWBTI-UHFFFAOYSA-N
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Description

“2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” is a complex organic compound that features a thiadiazole ring, an acetamido group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Introduction of the Acetamido Group: Acetylation of the thiadiazole ring can be performed using acetic anhydride or acetyl chloride.

    Attachment of the Furan Ring: The furan ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the acetamido group or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions could include the use of bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiadiazole and furan rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds could be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
  • 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The unique combination of the acetamido group, thiadiazole ring, and furan ring in “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-7(16)13-10-14-15-11(20-10)19-6-9(17)12-5-8-3-2-4-18-8/h2-4H,5-6H2,1H3,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWMVCMQZWBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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